molecular formula C14H18N4O2 B2463721 3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380144-14-7

3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No.: B2463721
CAS No.: 2380144-14-7
M. Wt: 274.324
InChI Key: LUKGDVPEZLWQSK-UHFFFAOYSA-N
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Description

3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of pyrrolidine, pyrimidine, and oxazolidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions One common method includes the formation of the pyrrolidine ring through the cyclization of functionalized acyclic substratesThe final step involves the formation of the oxazolidinone ring through cyclization reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one apart is its unique combination of three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-14-18(7-8-20-14)11-4-6-17(9-11)12-3-5-15-13(16-12)10-1-2-10/h3,5,10-11H,1-2,4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKGDVPEZLWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(C3)N4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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